molecular formula C21H15NO4S B6482264 N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 889786-72-5

N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B6482264
CAS No.: 889786-72-5
M. Wt: 377.4 g/mol
InChI Key: SQHGTQNKBSONKH-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative. Its core structure consists of an anthraquinone (9,10-dioxo-9,10-dihydroanthracene) scaffold with a sulfonamide group at position 2, substituted by a 3-methylphenyl moiety. Anthraquinone sulfonamides are widely studied for their diverse applications, including enzyme inhibition (e.g., phosphoglycerate mutase, glyoxalase-I) and corrosion inhibition, owing to their planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(3-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-13-5-4-6-14(11-13)22-27(25,26)15-9-10-18-19(12-15)21(24)17-8-3-2-7-16(17)20(18)23/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHGTQNKBSONKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of anthraquinone derivatives modified with sulfonamide or amide groups. Key structural analogs include:

N-(3,4-Dihydroxy-9,10-dioxoanthracen-2-yl)-2-(trifluoromethoxy)benzenesulfonamide (9d, ) Substituents: 3,4-Dihydroxyanthraquinone core with a 2-(trifluoromethoxy)phenylsulfonamide. Applications: Evaluated as a phosphoglycerate mutase 1 (PGAM1) inhibitor with 96.8% purity .

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide () Substituents: Anthraquinone core with a 2-methylbenzamide (amide group) at position 1. Key Differences: Amide vs. sulfonamide functional group alters hydrogen-bonding capacity and acidity. The 2-methylbenzamide moiety acts as an N,O-bidentate directing group for metal-catalyzed C-H functionalization .

N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine () Substituents: Ethane-sulfonamide linked to anthracene via a methylene group.

Physical and Spectral Properties

Compound Name Substituent Melting Point (°C) Purity (%) Key Spectral Data (1H NMR)
Target Compound 3-Methylphenylsulfonamide Not reported - -
6a () Unspecified sulfonamide 338.0–338.5 - Aromatic protons at δ 8.1–8.3 ppm
9d () 2-(Trifluoromethoxy)phenyl Not reported 96.8 Hydroxyl protons at δ 10.2 ppm
N-(2-Hydroxyethyl)-... () 2-Hydroxyethylsulfonamide Not reported - Ethyl protons at δ 3.5–3.7 ppm
  • Melting Points: Anthraquinone sulfonamides generally exhibit high melting points (>250°C) due to strong intermolecular interactions. For example, compound 6a () melts at 338°C, while amide derivatives (e.g., ) have lower melting points (~274°C) .
  • Spectral Data: Aromatic protons in anthraquinones typically resonate at δ 8.0–8.5 ppm, while sulfonamide NH protons appear at δ 7.5–8.0 ppm .

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